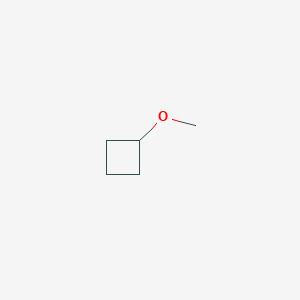
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide, also known as DPTD, is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields. This compound has a unique structure that makes it interesting for researchers to investigate its properties and potential uses.
Wirkmechanismus
The mechanism of action of 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide is not fully understood, but it is believed to work by inhibiting the growth of microorganisms. It has been shown to inhibit the activity of enzymes involved in the synthesis of cell walls and nucleic acids in microorganisms.
Biochemical and Physiological Effects:
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been found to have a low toxicity profile and does not cause any significant biochemical or physiological effects in humans. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide in lab experiments is its low toxicity profile, which makes it safe for use in cell cultures and animal studies. However, its limited solubility in water can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide in scientific research. Some of these include:
1. Development of new drugs: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has shown promising results as an antibacterial, antifungal, and antiviral agent, making it a potential candidate for the development of new drugs.
2. Agricultural applications: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been shown to have insecticidal properties, making it a potential candidate for use in agriculture to control pests.
3. Environmental applications: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been found to have the ability to remove heavy metals from contaminated water sources, making it a potential candidate for use in environmental remediation.
4. Material science: 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has unique structural properties that make it interesting for use in the development of new materials, such as sensors and electronic devices.
In conclusion, 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields. Its unique structure and properties make it an interesting candidate for further investigation, and its low toxicity profile makes it safe for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential uses in various fields.
Synthesemethoden
The synthesis of 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide involves the reaction of 2-aminobenzenesulfonamide with benzil in the presence of concentrated sulfuric acid. This reaction produces 4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide as a white crystalline solid with a melting point of 276-278 °C.
Wissenschaftliche Forschungsanwendungen
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
15295-13-3 |
|---|---|
Produktname |
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide |
Molekularformel |
C14H10N2O3S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
4,6-diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide |
InChI |
InChI=1S/C14H10N2O3S/c17-20(18)16-13(11-7-3-1-4-8-11)15-14(19-20)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
YUHPJKQTCHNPCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)OC(=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)OC(=N2)C3=CC=CC=C3 |
Synonyme |
4,6-Diphenyl-1,2,3,5-oxathiadiazine 2,2-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






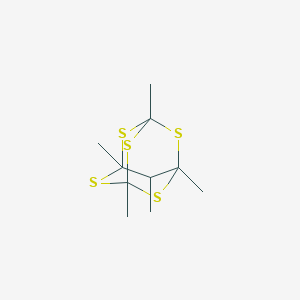
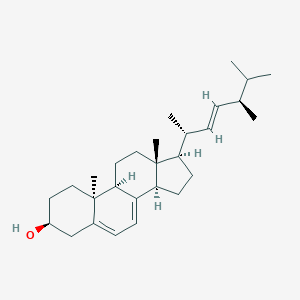
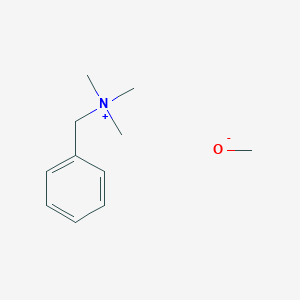
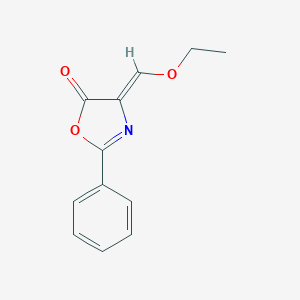


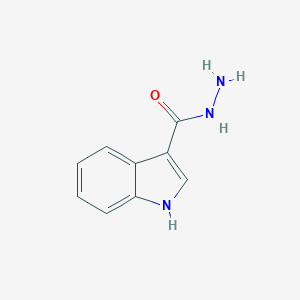
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)


